molecular formula C20H29B2NO4 B2986030 Indole-2,3-diboronic acid, pinacol ester CAS No. 2377610-94-9

Indole-2,3-diboronic acid, pinacol ester

Cat. No.: B2986030
CAS No.: 2377610-94-9
M. Wt: 369.08
InChI Key: UUUUNJHEYZLWGT-UHFFFAOYSA-N
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Description

Indole-2,3-diboronic acid, pinacol ester is a compound with significant importance in organic synthesis. It is characterized by the presence of two boronic acid groups attached to the indole ring, which is further stabilized by the pinacol ester. This compound is widely used in various chemical reactions due to its stability and reactivity.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations where the boron moiety needs to be removed at the end of a sequence .

Biochemical Pathways

The biochemical pathways affected by BS-33676 involve the Suzuki–Miyaura coupling , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters, such as bs-33676, is influenced by the ph, and the reaction rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new compounds through various chemical transformations. For instance, the protodeboronation process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Action Environment

The action, efficacy, and stability of BS-33676 can be influenced by environmental factors. For instance, the protodeboronation process is influenced by the nucleophilicity of the boron ate complex formation . Additionally, the hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH , suggesting that the compound’s action could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indole-2,3-diboronic acid, pinacol ester typically involves the reaction of indole with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Indole-2,3-diboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, borates, and substituted indole derivatives .

Comparison with Similar Compounds

Uniqueness: Indole-2,3-diboronic acid, pinacol ester is unique due to the presence of two boronic acid groups on the indole ring, which provides enhanced reactivity and stability compared to other similar compounds. This makes it particularly valuable in complex organic synthesis and the development of advanced materials .

Properties

IUPAC Name

2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29B2NO4/c1-17(2)18(3,4)25-21(24-17)15-13-11-9-10-12-14(13)23-16(15)22-26-19(5,6)20(7,8)27-22/h9-12,23H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUUNJHEYZLWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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